molecular formula C26H26Au2Cl2P2+2 B14892257 Chlorogold;2-diphenylphosphaniumylethyl(diphenyl)phosphanium

Chlorogold;2-diphenylphosphaniumylethyl(diphenyl)phosphanium

Cat. No.: B14892257
M. Wt: 865.3 g/mol
InChI Key: VYRCUTQUNKAXBM-UHFFFAOYSA-N
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Description

Chlorogold;2-diphenylphosphaniumylethyl(diphenyl)phosphanium is a useful research compound. Its molecular formula is C26H26Au2Cl2P2+2 and its molecular weight is 865.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

    Reaction of Gold with Chlorophosphines: Gold is reacted with chlorophosphines in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Chlorogold;2-diphenylphosphaniumylethyl(diphenyl)phosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of gold oxides and phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of gold nanoparticles and reduced phosphine derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form new organometallic complexes[][1].

Common reagents and conditions used in these reactions include inert atmospheres, solvents like THF or dichloromethane, and controlled temperatures to ensure selective and efficient reactions. The major products formed from these reactions include gold nanoparticles, phosphine oxides, and various organometallic complexes .

Scientific Research Applications

Chlorogold;2-diphenylphosphaniumylethyl(diphenyl)phosphanium has several scientific research applications, including:

Mechanism of Action

In catalysis, the compound acts as a Lewis acid, activating substrates for nucleophilic attack. In biological systems, the compound can interact with proteins and nucleic acids, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Chlorogold;2-diphenylphosphaniumylethyl(diphenyl)phosphanium can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its gold centers, which provide distinct catalytic and biological properties compared to other similar compounds.

Properties

Molecular Formula

C26H26Au2Cl2P2+2

Molecular Weight

865.3 g/mol

IUPAC Name

chlorogold;2-diphenylphosphaniumylethyl(diphenyl)phosphanium

InChI

InChI=1S/C26H24P2.2Au.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;;/h1-20H,21-22H2;;;2*1H/q;2*+1;;

InChI Key

VYRCUTQUNKAXBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au]

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.